molecular formula C12H7F2N3O2S B8398699 3-cyano-4-fluoro-N-(5-fluoropyridin-2-yl)benzenesulfonamide

3-cyano-4-fluoro-N-(5-fluoropyridin-2-yl)benzenesulfonamide

Cat. No. B8398699
M. Wt: 295.27 g/mol
InChI Key: GFYWXIIGCSEULX-UHFFFAOYSA-N
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Patent
US08541588B2

Procedure details

3-Cyano-4-fluorobenzenesulfonyl chloride (5 g, 20 mmol), 5-fluoropyridin-2-amine (3.37 g, 30 mmol) and pyridine (4.87 mL, 60 mmol) in dichloromethane (100 mL) were stirred at room temperature for 2 hours before concentrating in vacuo. The residue was triturated in hydrochloric acid (2 N aqueous solution, 100 mL) for 16 hours. The precipitate was filtered to afford the title compound as a pale pink solid, 6.1 g.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.37 g
Type
reactant
Reaction Step One
Quantity
4.87 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([S:10](Cl)(=[O:12])=[O:11])[CH:6]=[CH:7][C:8]=1[F:9])#[N:2].[F:14][C:15]1[CH:16]=[CH:17][C:18]([NH2:21])=[N:19][CH:20]=1.N1C=CC=CC=1>ClCCl>[C:1]([C:3]1[CH:4]=[C:5]([S:10]([NH:21][C:18]2[CH:17]=[CH:16][C:15]([F:14])=[CH:20][N:19]=2)(=[O:12])=[O:11])[CH:6]=[CH:7][C:8]=1[F:9])#[N:2]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(#N)C=1C=C(C=CC1F)S(=O)(=O)Cl
Name
Quantity
3.37 g
Type
reactant
Smiles
FC=1C=CC(=NC1)N
Name
Quantity
4.87 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
before concentrating in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated in hydrochloric acid (2 N aqueous solution, 100 mL) for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C(C=CC1F)S(=O)(=O)NC1=NC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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